molecular formula C22H18O6 B14956039 methyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate

methyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate

Cat. No.: B14956039
M. Wt: 378.4 g/mol
InChI Key: VBNURSGTDBAIQT-JMIUGGIZSA-N
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Description

Methyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate is a useful research compound. Its molecular formula is C22H18O6 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
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Biological Activity

Methyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate is a synthetic compound with a complex molecular structure, characterized by its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H18O6, with a molecular weight of 378.4 g/mol. The compound features a benzofuran core, which is known for various biological activities, including anti-inflammatory and antioxidant effects.

PropertyValue
Molecular FormulaC22H18O6
Molecular Weight378.4 g/mol
IUPAC Namemethyl 2-[[(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Purity~95%

Antioxidant Properties

Research indicates that compounds containing benzofuran moieties exhibit significant antioxidant activity. This compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases. The mechanism appears to involve the downregulation of NF-kB signaling pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In cancer cell lines, it has been observed to induce apoptosis and inhibit cell proliferation. The specific pathways involved in these effects are under investigation but may include the modulation of cell cycle regulators.

Case Studies and Research Findings

  • Study on Antioxidant Activity :
    • A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various benzofuran derivatives, including methyl ({(2Z)-...}). Results indicated a significant reduction in lipid peroxidation levels when treated with this compound .
  • Anti-inflammatory Mechanism :
    • In a laboratory setting, methyl ({(2Z)-...}) was tested on macrophage cell lines to assess its anti-inflammatory effects. The results showed a marked decrease in inflammatory markers after treatment with varying concentrations of the compound .
  • Anticancer Potential :
    • Research conducted on breast cancer cell lines revealed that methyl ({(2Z)-...}) inhibited cell growth by inducing apoptosis through the activation of caspases . Further studies are needed to elucidate the detailed mechanisms at play.

Properties

Molecular Formula

C22H18O6

Molecular Weight

378.4 g/mol

IUPAC Name

methyl 2-[[(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C22H18O6/c1-13-15(9-14-5-3-4-6-18(14)27-13)10-20-22(24)17-8-7-16(11-19(17)28-20)26-12-21(23)25-2/h3-11,13H,12H2,1-2H3/b20-10-

InChI Key

VBNURSGTDBAIQT-JMIUGGIZSA-N

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC(=O)OC

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC(=O)OC

Origin of Product

United States

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